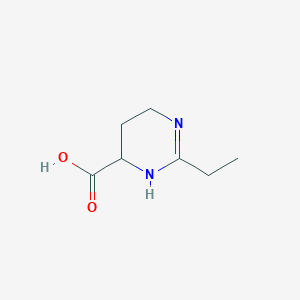
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is a cyclic amino acid derivative It is a member of the tetrahydropyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For instance, the reaction of ethyl acetoacetate, formaldehyde, and urea in the presence of an acid catalyst such as hydrochloric acid can yield the desired tetrahydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized fermentation processes using engineered bacterial strains. For example, Halomonas elongata has been used to produce similar compounds through fermentation, followed by purification processes such as ceramic membrane microfiltration and electrodialysis desalination .
Análisis De Reacciones Químicas
Types of Reactions
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Derivatives of this compound have shown promise in treating diseases such as leishmaniasis.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as pteridine reductase 1 (PTR1), which is crucial for the survival of certain parasites . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
Uniqueness
2-ETHYL-1,4,5,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Propiedades
Número CAS |
137023-58-6 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-ethyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
UQMCNTQAZYBDRP-UHFFFAOYSA-N |
SMILES |
CCC1=NCCC(N1)C(=O)O |
SMILES canónico |
CCC1=NCCC(N1)C(=O)O |
Sinónimos |
4-Pyrimidinecarboxylicacid,2-ethyl-1,4,5,6-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















